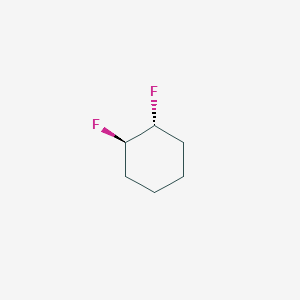
(1R,2R)-1,2-Difluorocyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-1,2-Difluorocyclohexane is a chiral organic compound with the molecular formula C6H10F2 It is a stereoisomer of difluorocyclohexane, where the two fluorine atoms are attached to the first and second carbon atoms in a trans configuration
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-1,2-Difluorocyclohexane typically involves the fluorination of cyclohexane derivatives. One common method is the diastereoselective fluorination of cyclohexene using a fluorinating agent such as Selectfluor. The reaction is carried out under controlled conditions to ensure the selective addition of fluorine atoms to the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle fluorinating agents safely. The process typically includes steps such as purification and separation to obtain the desired enantiomer in high purity.
Análisis De Reacciones Químicas
Types of Reactions: (1R,2R)-1,2-Difluorocyclohexane can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form cyclohexane derivatives with different substituents.
Oxidation Reactions: Oxidation can lead to the formation of cyclohexanone derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide in acetone can be used for nucleophilic substitution.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
- Substitution reactions can yield various cyclohexane derivatives with different functional groups.
- Reduction reactions typically produce cyclohexane.
- Oxidation reactions can form cyclohexanone or other oxidized products.
Aplicaciones Científicas De Investigación
(1R,2R)-1,2-Difluorocyclohexane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (1R,2R)-1,2-Difluorocyclohexane involves its interaction with molecular targets through its fluorine atoms. The fluorine atoms can form strong bonds with other atoms, influencing the compound’s reactivity and interactions. The pathways involved may include binding to enzymes or receptors, leading to changes in biological activity.
Comparación Con Compuestos Similares
(1S,2S)-1,2-Difluorocyclohexane: The enantiomer of (1R,2R)-1,2-Difluorocyclohexane with similar chemical properties but different spatial arrangement.
1,2-Dichlorocyclohexane: A similar compound with chlorine atoms instead of fluorine.
1,2-Dibromocyclohexane: A compound with bromine atoms in place of fluorine.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of fluorine atoms, which impart distinct chemical and physical properties. The fluorine atoms enhance the compound’s stability and reactivity, making it valuable for various applications.
Propiedades
Número CAS |
38706-73-9 |
|---|---|
Fórmula molecular |
C6H10F2 |
Peso molecular |
120.14 g/mol |
Nombre IUPAC |
(1R,2R)-1,2-difluorocyclohexane |
InChI |
InChI=1S/C6H10F2/c7-5-3-1-2-4-6(5)8/h5-6H,1-4H2/t5-,6-/m1/s1 |
Clave InChI |
NCXCQVXHPRBRBW-PHDIDXHHSA-N |
SMILES isomérico |
C1CC[C@H]([C@@H](C1)F)F |
SMILES canónico |
C1CCC(C(C1)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


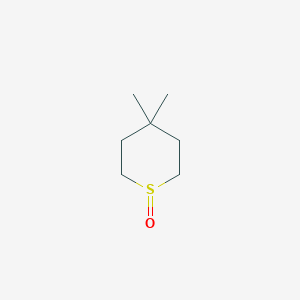
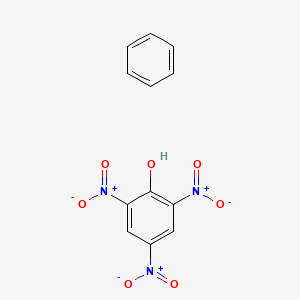

![4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]butan-1-one](/img/structure/B14676727.png)
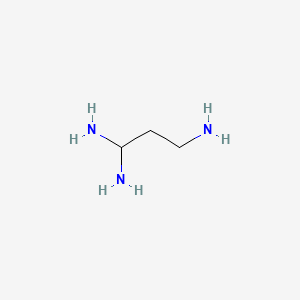

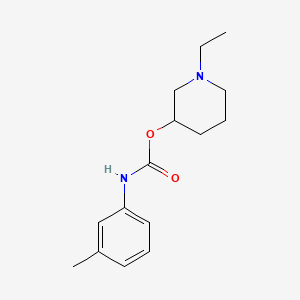
![Dimethyl {[(benzyloxy)carbonyl]amino}propanedioate](/img/structure/B14676749.png)

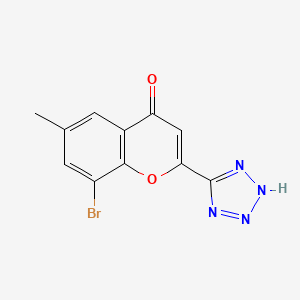
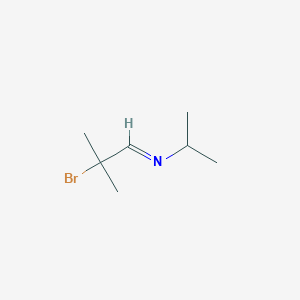
![6-[4-(Morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14676779.png)
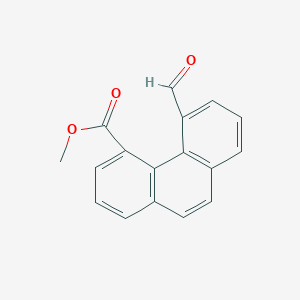
![2-[(1H-Imidazol-1-yl)(4-phenoxyphenyl)phenylmethyl]pyridine](/img/structure/B14676792.png)
